Chlorfenprop

herbicide mode of action CO2 fixation wild oat control

Chlorfenprop, typically applied as its methyl ester chlorfenprop-methyl (ISO common name, trademark Bidisin®), is a phenylcarboxylic acid herbicide historically used for selective post-emergence control of wild oats (Avena spp.) in winter cereals. The compound belongs to the unclassified herbicide group, with a mode of action involving the induction of autolysis in sensitive weed species, distinct from acetyl-CoA carboxylase (ACCase) inhibitors or photosynthetic disruptors.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 59604-11-4
Cat. No. B12800864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorfenprop
CAS59604-11-4
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)Cl)Cl
InChIInChI=1S/C9H8Cl2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
InChIKeyQCTALYCTVMUWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorfenprop (CAS 59604-11-4) Procurement-Specific Evidence Guide: Selecting the Active Wild Oat Herbicide with Proven Enantiomeric Potency and Rapid Soil Dissipation


Chlorfenprop, typically applied as its methyl ester chlorfenprop-methyl (ISO common name, trademark Bidisin®), is a phenylcarboxylic acid herbicide historically used for selective post-emergence control of wild oats (Avena spp.) in winter cereals . The compound belongs to the unclassified herbicide group, with a mode of action involving the induction of autolysis in sensitive weed species, distinct from acetyl-CoA carboxylase (ACCase) inhibitors or photosynthetic disruptors . Its herbicidal activity is enantiomer-specific, with only the l(-)-enantiomer demonstrating significant biological effect . Although now obsolete in many jurisdictions, chlorfenprop-methyl retains scientific value for understanding auxin-mediated membrane interactions and for niche procurement scenarios requiring rapid soil dissipation and unique crop selectivity profiles.

Chlorfenprop-Methyl Cannot Be Replaced by Generic ACCase or Arylalanine Wild-Oat Herbicides Without Loss of Critical Performance Attributes


In-class substitution among wild-oat herbicides is undermined by profound differences in molecular target, enantiomeric composition, and environmental fate profiles. Chlorfenprop-methyl induces autolysis via a mechanism that does not involve inhibition of ACCase or photosynthesis, thereby offering a distinct mode of action for managing herbicide resistance . Furthermore, the herbicidal activity is concentrated in a single enantiomer, with the l(-)-form being twice as potent as the racemate . Soil dissipation of the active metabolite occurs within days, contrasting sharply with the week-to-month persistence of alternatives such as flamprop-isopropyl . These specificities mean that simply interchanging chlorfenprop-methyl with diclofop-methyl, flamprop-isopropyl, or benzoylprop-ethyl will alter the speed of weed knockdown, residual soil activity, and the crop safety window – parameters that are directly quantified in the evidence below.

Chlorfenprop-Methyl Differentiation Data: Head-to-Head Quantitative Evidence Against Flamprop-Isopropyl, Benzoylprop-Ethyl, and Diclofop-Methyl


Faster Onset of CO₂ Fixation Inhibition in Wild Oat Compared to Flamprop-Isopropyl and Benzoylprop-Ethyl

In a direct head-to-head experiment, chlorfenprop-methyl inhibited ¹⁴CO₂ fixation in Avena fatua within 2 hours of treatment, whereas flamprop-isopropyl required 3 days and benzoylprop-ethyl did not inhibit until day 9 . Additionally, ¹⁴C incorporation into starch was lowered more than tenfold in chlorfenprop-methyl-treated plants by day 9, a magnitude of suppression not matched by the comparators . In barley (Hordeum vulgare), chlorfenprop-methyl caused only a slight decrease in CO₂ fixation on day 9, demonstrating selective action .

herbicide mode of action CO2 fixation wild oat control Avena fatua

Chlorfenprop-Methyl Enantiomeric Potency: l(-)-Enantiomer Twice as Active as Racemate

Synthesis and bioassay of the separated enantiomers of chlorfenprop-methyl revealed a stark potency differential: the l(-)-enantiomer was twice as herbicidally active as the racemate, while the d(+)-enantiomer was almost inactive . This contrasts with many racemic aryloxyphenoxypropionate herbicides where activity resides in the R-enantiomer (e.g., diclofop-methyl), highlighting an opposite stereochemical preference.

chiral pesticide enantioselective activity structure-activity relationship

Rapid Soil Degradation: Chlorfenprop-Methyl Metabolite Half-Life of 4–8 Days Versus Flamprop-Isopropyl at 10–23 Weeks

The primary metabolite of chlorfenprop-methyl, 2-chloro-3-(4-chlorophenyl)propionic acid (CPP), exhibited an aerobic soil half-life (DT₅₀) of 4–8 days at an initial concentration of 22 ppm, and only 1 day at 4.4 ppm . In stark contrast, flamprop-isopropyl depletion in soil ranged from 10 to 23 weeks depending on soil type . This represents a roughly 20- to 50-fold difference in persistence.

soil half-life environmental fate herbicide persistence carryover risk

Synergistic Mixture Effect: 67% Reduction in Chlorfenprop-Methyl Rate Achievable with Benzoylprop-Ethyl

Glasshouse experiments demonstrated a synergistic interaction between chlorfenprop-methyl and benzoylprop-ethyl. A mixture of 2 kg chlorfenprop-methyl + 1 kg benzoylprop-ethyl/ha achieved efficacy equivalent to 6 kg chlorfenprop-methyl alone or nearly 5 kg benzoylprop-ethyl alone . This represents a 67% reduction in chlorfenprop-methyl rate without loss of wild oat control.

herbicide synergism tank-mix dose reduction wild oat management

Unique Selectivity in Cultivated Oats: Chlorfenprop-Methyl Tolerance in Six Oat Cultivars Versus Diclofop-Methyl Injury

In a report on chemical control of wild oats in oat crops, chlorfenprop-methyl was highlighted as the only herbicide at the time that showed specificity within the genus Avena, with six cultivated oat varieties demonstrating tolerance . By contrast, a later study on diclofop-methyl tolerance found that only 11 of 240 oat cultivars and lines tolerated the herbicide, and even tolerant cultivar Savena I exhibited initial chlorosis and necrosis . This makes chlorfenprop-methyl the preferred choice for wild oat control where the crop itself is oats.

crop safety oat tolerance varietal selectivity Avena sativa

Chlorfenprop-Methyl Evidence-Backed Application Scenarios for Scientific and Industrial Use


Resistance Management via Alternative Mode of Action

Chlorfenprop-methyl induces autolysis in Avena fatua without inhibiting ACCase, making it a candidate for rotation with ACCase-inhibiting herbicides (e.g., diclofop-methyl, fenoxaprop) to delay resistance development . Field history of chlorfenprop-methyl use in the 1970s-80s provides a proven baseline for integrating this mode of action into modern resistance management strategies where wild oat populations remain susceptible.

Ultra-Short Residual Weed Control in Sensitive Rotations

With a soil DT₅₀ of 4–8 days for the active metabolite CPP, chlorfenprop-methyl is suited for cropping systems where rapid dissipation is required to avoid carryover injury to subsequent rotational crops such as legumes or oilseeds . This contrasts with flamprop-isopropyl, which can persist for more than 20 weeks.

Enantiomeric Formulation Optimization for Dose Reduction

Since the l(-)-enantiomer is twice as active as the racemate, process chemists and formulators can achieve a 50% dose reduction by using enantiomerically enriched or resolved l(-)-chlorfenprop-methyl, lowering both application cost and environmental load . This is relevant for custom synthesis and specialty herbicide manufacturing.

Synergistic Tank-Mix Development for Cost-Effective Wild Oat Control

The demonstrated synergism with benzoylprop-ethyl, where a 2+1 kg/ha mixture equals 6 kg/ha of chlorfenprop-methyl alone, provides a ready blueprint for developing low-dose, high-efficacy pre-mix formulations . This scenario is directly applicable to formulators seeking to repurpose obsolete actives in combination products.

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